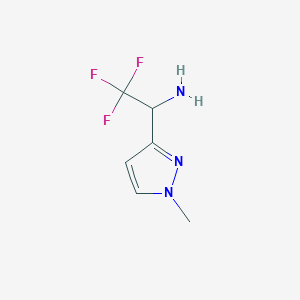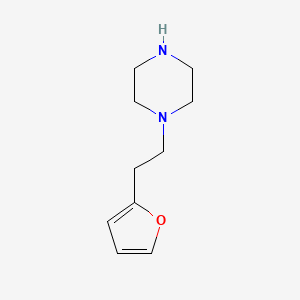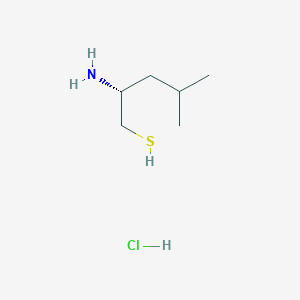
(2R)-2-amino-4-methylpentane-1-thiolhydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-amino-4-methylpentane-1-thiol hydrochloride is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by the presence of an amino group, a thiol group, and a hydrochloride salt, which contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-4-methylpentane-1-thiol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylpentan-1-ol and thiourea.
Reaction Conditions: The reaction conditions often include the use of acidic or basic catalysts, controlled temperatures, and specific solvents to facilitate the desired chemical transformations.
Purification: After the reaction, the product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In industrial settings, the production of (2R)-2-amino-4-methylpentane-1-thiol hydrochloride may involve large-scale chemical reactors, continuous flow processes, and automated purification systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
(2R)-2-amino-4-methylpentane-1-thiol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can undergo reduction reactions to modify the amino group or other functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents.
Major Products Formed
科学的研究の応用
(2R)-2-amino-4-methylpentane-1-thiol hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a component in drug delivery systems.
Industry: It is utilized in the production of specialty chemicals, polymers, and other industrial products.
作用機序
The mechanism of action of (2R)-2-amino-4-methylpentane-1-thiol hydrochloride involves its interaction with specific molecular targets and pathways. The amino and thiol groups play crucial roles in its reactivity and binding affinity. For example, the thiol group can form covalent bonds with target proteins, while the amino group can participate in hydrogen bonding and electrostatic interactions.
類似化合物との比較
Similar Compounds
Similar compounds to (2R)-2-amino-4-methylpentane-1-thiol hydrochloride include:
(1S,2R)-(+)-Ephedrine Hydrochloride: A compound with similar structural features but different pharmacological properties.
Piperidine Derivatives: Compounds containing a piperidine ring, which share some chemical reactivity with (2R)-2-amino-4-methylpentane-1-thiol hydrochloride.
特性
分子式 |
C6H16ClNS |
|---|---|
分子量 |
169.72 g/mol |
IUPAC名 |
(2R)-2-amino-4-methylpentane-1-thiol;hydrochloride |
InChI |
InChI=1S/C6H15NS.ClH/c1-5(2)3-6(7)4-8;/h5-6,8H,3-4,7H2,1-2H3;1H/t6-;/m1./s1 |
InChIキー |
WOANORTVYRXLCZ-FYZOBXCZSA-N |
異性体SMILES |
CC(C)C[C@H](CS)N.Cl |
正規SMILES |
CC(C)CC(CS)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



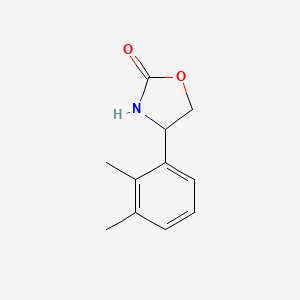


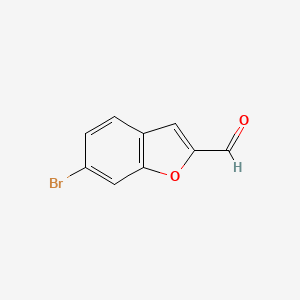
![Tert-butyl3'-oxo-9-azaspiro[bicyclo[3.3.1]nonane-3,1'-cyclobutane]-9-carboxylate](/img/structure/B13526870.png)


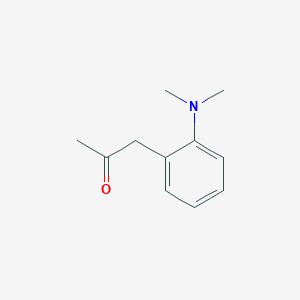
![Methyl 2-[4-(4-piperidinyloxy)phenyl]acetate](/img/structure/B13526909.png)

